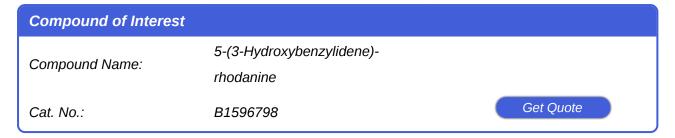


Spectroscopic Analysis of 5-(3-Hydroxybenzylidene)-rhodanine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-(3-Hydroxybenzylidene)-rhodanine**, a molecule of interest in medicinal chemistry. Due to the limited availability of directly published, comprehensive experimental spectra for this specific molecule, this guide presents a combination of data from closely related rhodanine derivatives and established spectroscopic principles. The methodologies described are standard for the structural elucidation of organic compounds.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **5-(3-Hydroxybenzylidene)-rhodanine** and its analogues. This data is crucial for the identification and characterization of the compound.

Table 1: ¹H NMR Spectral Data



Proton Assignment	Expected Chemical Shift (δ, ppm)	Observed Multiplicity
Aromatic-CH (ortho to -OH)	6.8 - 7.0	d
Aromatic-CH (para to -OH)	7.2 - 7.4	t
Aromatic-CH (ortho to benzylidene)	7.0 - 7.2	d
Aromatic-CH (meta to -OH)	6.9 - 7.1	s (broad)
Vinyl-CH	7.5 - 7.8	S
NH (rhodanine)	12.0 - 13.5	s (broad)
OH (phenolic)	9.0 - 10.0	s (broad)

Note: Chemical shifts are referenced to TMS at 0 ppm and can vary based on solvent and concentration.

Table 2: 13C NMR Spectral Data

Carbon Assignment	Expected Chemical Shift (δ, ppm)	
C=S (Thione)	190 - 205	
C=O (Carbonyl)	165 - 175	
C=C (Vinyl)	120 - 135	
C-S (Rhodanine)	Not Typically Observed	
Aromatic C-OH	155 - 160	
Aromatic C-H	115 - 130	
Aromatic C (quaternary)	130 - 140	

Note: The specific assignments require 2D NMR techniques for confirmation.

Table 3: Infrared (IR) Spectroscopy Data



Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (Phenol)	Stretching	3200 - 3600	Strong, Broad
N-H (Rhodanine)	Stretching	3100 - 3300	Medium, Broad
C-H (Aromatic)	Stretching	3000 - 3100	Medium
C=O (Carbonyl)	Stretching	1690 - 1720	Strong
C=C (Aromatic)	Stretching	1580 - 1620	Medium
C=C (Vinyl)	Stretching	1630 - 1650	Medium
C=S (Thione)	Stretching	1050 - 1250	Medium

Table 4: Mass Spectrometry (MS) Data

lon	m/z (Mass-to-Charge Ratio)	Interpretation
[M]+•	237.00	Molecular Ion
[M-CS]+•	193.01	Loss of Thiocarbonyl
[M-HOCS]+•	176.00	Loss of Hydroxythiophenol radical
[C ₇ H₅O] ⁺	105.03	Benzoyl Cation Fragment
[C₃H₂NOS₂]+	132.96	Rhodanine Fragment

Note: Fragmentation patterns can vary significantly based on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of **5-(3-Hydroxybenzylidene)-rhodanine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.



Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

- Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.[1]
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity.
- For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
- For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
- The FID is then Fourier transformed to generate the frequency-domain NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer equipped with an appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR).

Sample Preparation:

- For solid samples, a small amount of the powder is placed directly onto the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.
- Alternatively, the sample can be prepared as a KBr pellet.[3]



Data Acquisition:

- A background spectrum of the empty ATR crystal (or a blank KBr pellet) is recorded to subtract atmospheric and instrumental interferences.[4]
- The sample is then scanned, and the resulting interferogram is recorded.
- The instrument's software performs a Fourier transform on the interferogram to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Sample Preparation:

- For EI-MS, a small amount of the sample is introduced into the instrument, where it is vaporized.
- For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically 1 mg/mL or less) and introduced into the ion source via direct infusion or after separation by liquid chromatography.[6]

Data Acquisition:

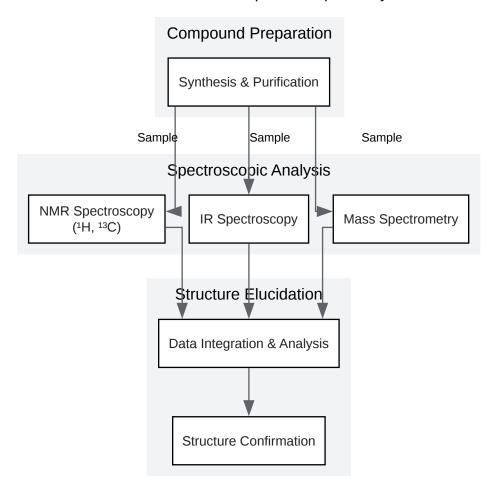
- In the ion source, the sample molecules are ionized. In EI, a high-energy electron beam is used to knock an electron off the molecule, forming a radical cation.[7] ESI involves the formation of ions from solution.
- The resulting ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[8]
- A detector records the abundance of ions at each m/z value, generating the mass spectrum.



Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

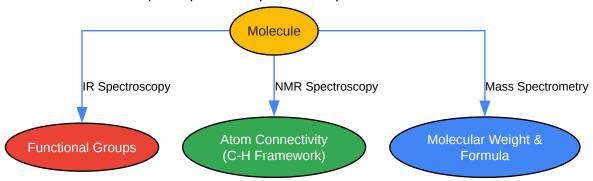


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Caption: General workflow for the spectroscopic analysis of a chemical compound.



Relationship of Spectroscopic Techniques to Molecular Structure



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Caption: Relationship between spectroscopic techniques and molecular information.

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References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. mse.washington.edu [mse.washington.edu]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
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